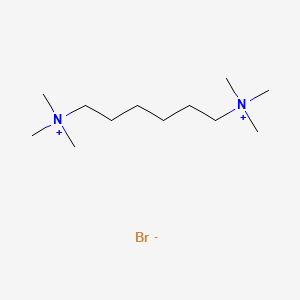

Bromure d'hexaméthonium

Vue d'ensemble

Description

Le bromure d'hexaméthonium est un bloqueur ganglionnaire non dépolarisant qui agit comme un antagoniste des récepteurs nicotiniques neuronaux. Il affecte principalement les ganglions autonomes en se liant aux récepteurs nicotiniques de l'acétylcholine, inhibant ainsi la transmission des impulsions nerveuses . Ce composé a été historiquement utilisé dans le traitement de l'hypertension et d'autres troubles du système nerveux périphérique .

Applications De Recherche Scientifique

Hexamethonium bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving nicotinic acetylcholine receptors.

Biology: Employed in studies related to autonomic nervous system functions and neurotransmission.

Medicine: Historically used in the treatment of hypertension and other peripheral nervous system disorders. Currently, it is used as a research tool to study the effects of ganglionic blockers.

Mécanisme D'action

Target of Action

Hexamethonium bromide primarily targets the neuronal acetylcholine receptor subunit alpha-2 (nAChR) . These receptors are located in autonomic ganglia and play a crucial role in transmitting signals in both the sympathetic and parasympathetic nervous systems .

Mode of Action

Hexamethonium bromide acts as a non-depolarising ganglionic blocker . Its action on the neuronal nicotinic receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .

Biochemical Pathways

By blocking the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited . This blockage affects the downstream effects of these systems, leading to various physiological changes.

Result of Action

The organ system and adverse effects of ganglion blockers like hexamethonium bromide are due to the parasympathetic and sympathetic stimuli blockage at preganglionic sites . Side-effects include combined sympatholytic (e.g., orthostatic hypotension and sexual dysfunction) and parasympatholytic (e.g., constipation, urinary retention, glaucoma, blurry vision, decreased lacrimal gland secretion, dry mouth (xerostomia)) effects .

Action Environment

The action, efficacy, and stability of hexamethonium bromide can be influenced by various environmental factors. It’s worth noting that hexamethonium bromide can cross the blood-brain barrier only at high doses .

Analyse Biochimique

Biochemical Properties

Hexamethonium bromide preferentially blocks nicotinic receptors at autonomic ganglia . It interacts with the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia . Its action on these receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .

Cellular Effects

By blocking the neuronal nicotinic receptors in autonomic ganglia, Hexamethonium bromide inhibits both the sympathetic and parasympathetic nervous systems . This blockade leads to various effects on cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Hexamethonium bromide involves its binding to the neuronal nicotinic receptors in autonomic ganglia . This binding blocks the ion pore of the receptor, thereby inhibiting the transmission of signals in the autonomic ganglia . This does not involve competition with the binding site for acetylcholine .

Temporal Effects in Laboratory Settings

It is known that it can cross the blood-brain barrier only at high doses .

Dosage Effects in Animal Models

In animal models, Hexamethonium bromide has been shown to attenuate sympathetic activity and blood pressure in spontaneously hypertensive rats . The effects of Hexamethonium bromide vary with different dosages, and high doses can lead to toxic or adverse effects .

Metabolic Pathways

It is known that it is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier .

Transport and Distribution

It is known that it can cross the blood-brain barrier only at high doses .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le bromure d'hexaméthonium peut être synthétisé par la réaction de l'hexaméthylènediamine avec le bromure de méthyle. La réaction implique généralement les étapes suivantes :

- Le mélange réactionnel est chauffé sous reflux pour faciliter la formation de this compound.

- Le produit est ensuite purifié par recristallisation pour obtenir du this compound pur .

Hexaméthylènediamine : est mis en réaction avec dans un solvant tel que l'éthanol.

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés contribue à maintenir des conditions de réaction et une qualité de produit constantes .

Analyse Des Réactions Chimiques

Types de réactions : Le bromure d'hexaméthonium subit principalement des réactions de substitution en raison de la présence d'ions bromure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

Réactions de substitution : Le this compound peut réagir avec des nucléophiles tels que les ions hydroxyde pour former de l'hydroxyde d'hexaméthonium.

Réactions d'oxydation : Dans des conditions oxydantes, le this compound peut être converti en ses dérivés N-oxyde correspondants.

Réactions de réduction : La réduction du this compound peut conduire à la formation d'hexaméthylènediamine.

Principaux produits :

Hydroxyde d'hexaméthonium : Formé par des réactions de substitution avec des ions hydroxyde.

Dérivés N-oxyde : Formé par des réactions d'oxydation.

Hexaméthylènediamine : Formé par des réactions de réduction.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant les récepteurs nicotiniques de l'acétylcholine.

Biologie : Employé dans des études liées aux fonctions du système nerveux autonome et à la neurotransmission.

Médecine : Historiquement utilisé dans le traitement de l'hypertension et d'autres troubles du système nerveux périphérique. Actuellement, il est utilisé comme outil de recherche pour étudier les effets des bloqueurs ganglionnaires.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques et dans l'étude des interactions récepteur-ligand.

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant les récepteurs nicotiniques neuronaux de l'acétylcholine (nAChR) situés dans les ganglions autonomes. Ce blocage inhibe la transmission des impulsions nerveuses dans les systèmes nerveux sympathique et parasympathique. Le composé agit principalement en bloquant le pore ionique du récepteur, plutôt qu'en compétition avec l'acétylcholine pour le site de liaison .

Composés similaires :

Bromure de décaméthonium : Un autre bloqueur ganglionnaire ayant des propriétés similaires mais une structure moléculaire différente.

Chlorhydrate de mécamylamine : Un antagoniste non sélectif des récepteurs nicotiniques avec des applications plus larges dans la recherche et la médecine.

Camsylate de triméthaphan : Un bloqueur ganglionnaire utilisé dans la prise en charge des urgences hypertensives

Unicité du this compound : Le this compound est unique en raison de son action spécifique sur les récepteurs nicotiniques de l'acétylcholine dans les ganglions autonomes. Contrairement aux autres bloqueurs ganglionnaires, il n'affecte pas les récepteurs muscariniques de l'acétylcholine ni les récepteurs nicotiniques à la jonction neuromusculaire squelettique .

Comparaison Avec Des Composés Similaires

Decamethonium Bromide: Another ganglionic blocker with similar properties but different molecular structure.

Mecamylamine Hydrochloride: A non-selective nicotinic receptor antagonist with broader applications in research and medicine.

Trimethaphan Camsylate: A ganglionic blocker used in the management of hypertensive emergencies

Uniqueness of Hexamethonium Bromide: Hexamethonium bromide is unique due to its specific action on the nicotinic acetylcholine receptors in the autonomic ganglia. Unlike other ganglionic blockers, it does not affect the muscarinic acetylcholine receptors or the nicotinic receptors at the skeletal neuromuscular junction .

Propriétés

Numéro CAS |

55-97-0 |

|---|---|

Formule moléculaire |

C12H30BrN2+ |

Poids moléculaire |

282.28 g/mol |

Nom IUPAC |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;bromide |

InChI |

InChI=1S/C12H30N2.BrH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |

Clé InChI |

GBXQPDCOMJJCMJ-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-].[Br-] |

SMILES canonique |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-] |

Apparence |

Solid powder |

Key on ui other cas no. |

55-97-0 |

Description physique |

Liquid |

Pictogrammes |

Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

60-26-4 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

>54.3 [ug/mL] (The mean of the results at pH 7.4) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of hexamethonium bromide?

A1: Hexamethonium bromide acts primarily as a ganglion-blocking agent, preferentially blocking the transmission of nerve impulses through autonomic ganglia []. It demonstrates a stronger affinity for blocking the nicotinic acetylcholine receptors at these ganglia compared to muscarinic receptors [, ].

Q2: How does hexamethonium bromide affect blood pressure?

A2: Hexamethonium bromide can induce a fall in blood pressure, primarily due to its ganglion-blocking action. This effect is observed in both normotensive and hypertensive individuals [, ]. Specifically, it blocks the transmission of sympathetic nerve impulses, leading to a reduction in peripheral vascular resistance and cardiac output [, ]. This effect is often accompanied by postural hypotension [, ].

Q3: Can hexamethonium bromide influence the release of adrenaline from the adrenal glands?

A4: Research suggests that hexamethonium bromide can indirectly trigger the release of adrenaline (epinephrine) from the adrenal medulla []. This effect is likely a reflex response to the initial fall in blood pressure induced by the drug. This adrenaline release can partially counteract the hypotensive effect of the drug [].

Q4: How does hexamethonium bromide impact temperature regulation in the body?

A5: Studies indicate that hexamethonium bromide can cause a fall in body temperature, especially in environments with moderately low temperatures []. This effect is attributed to increased heat loss due to peripheral vasodilation, primarily in the skin [].

Q5: What is the chemical structure of hexamethonium bromide?

A6: Hexamethonium bromide is a bis-quaternary ammonium compound. Its chemical name is α:ω‐hexamethyldiaminohexane dibromide [].

Q6: What is the molecular formula and weight of hexamethonium bromide?

A6: The molecular formula of hexamethonium bromide is C12H30Br2N2. Its molecular weight is 362.2 g/mol.

Q7: How does the structure of hexamethonium bromide relate to its ganglion-blocking activity?

A8: The presence of two quaternary ammonium groups linked by a six-carbon chain (hexane) is crucial for the ganglion-blocking activity of hexamethonium bromide [, ]. Variations in the length of this carbon chain can significantly impact its potency and selectivity for different ganglia.

Q8: What is known about the stability of hexamethonium bromide?

A9: While the provided research does not delve into specific stability studies, it's known that hexamethonium bromide is poorly absorbed orally, necessitating parenteral administration for optimal effects [, ]. This suggests potential limitations in its formulation for oral delivery.

Q9: What safety precautions should be considered when working with hexamethonium bromide?

A9: The provided research primarily focuses on the pharmacological aspects of hexamethonium bromide. While specific SHE regulations are not discussed, researchers should consult relevant safety data sheets and adhere to standard laboratory safety practices when handling this compound.

Q10: How is hexamethonium bromide absorbed and distributed in the body?

A11: Hexamethonium bromide exhibits poor oral absorption [, ]. Intravenous or intramuscular administration is typically required for a more predictable and pronounced effect [, ]. Being a quaternary ammonium compound, it has limited ability to cross the blood-brain barrier [].

Q11: What is the duration of action of hexamethonium bromide?

A12: The duration of action of hexamethonium bromide is relatively short, typically lasting for 4 hours after parenteral administration [].

Q12: Does the body develop tolerance to hexamethonium bromide?

A13: Yes, repeated administration of hexamethonium bromide can lead to tolerance, requiring escalating doses to achieve the same effect [, ].

Q13: Has hexamethonium bromide been studied in animal models of disease?

A14: Yes, several studies have used animal models to investigate the effects of hexamethonium bromide. For instance, it has been shown to improve survival rates in rat models of tourniquet shock []. It has also been used in studies investigating the role of the autonomic nervous system in various physiological processes in animals, including blood pressure regulation and respiratory responses to irritants [, , ].

Q14: What insights have been gained from clinical trials using hexamethonium bromide?

A15: Early clinical trials in the mid-20th century explored the use of hexamethonium bromide as a treatment for hypertension [, , , , ]. While it effectively lowered blood pressure in many patients, its use was often limited by side effects and the need for frequent parenteral administration [, , , ].

Q15: Are there any known mechanisms of resistance to hexamethonium bromide?

A15: The development of tolerance to hexamethonium bromide with repeated administration suggests potential for the development of resistance, although specific resistance mechanisms haven't been extensively studied in the provided research.

Q16: What are the potential side effects of hexamethonium bromide?

A17: Hexamethonium bromide can cause a range of side effects, largely due to its non-selective blockade of autonomic ganglia. Common side effects include postural hypotension, leading to dizziness and fainting, dry mouth, constipation, visual disturbances, and difficulty urinating [, , , , , ].

Q17: What analytical techniques have been used to study the effects of hexamethonium bromide?

A18: Various physiological measurements have been employed to assess the effects of hexamethonium bromide in research. These include blood pressure monitoring [, , , , ], heart rate measurement [], and assessment of vascular resistance in specific tissues like the skin [, ].

Q18: What is the historical context of hexamethonium bromide in medical research?

A20: Hexamethonium bromide played a significant role in the mid-20th century in understanding the autonomic nervous system and its role in blood pressure regulation []. It was one of the first effective drugs for treating hypertension, but its use declined with the advent of safer and more easily administered alternatives [, ].

Q19: How has research on hexamethonium bromide contributed to our understanding of physiology?

A21: Studies using hexamethonium bromide have been instrumental in elucidating the role of the autonomic nervous system in various physiological processes, including blood pressure control, temperature regulation, and gastrointestinal function [, , , ]. Its use in research has helped to clarify the distinct roles of sympathetic and parasympathetic pathways in these processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B1673067.png)

![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)

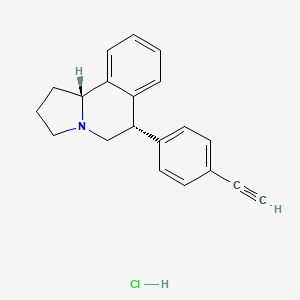

![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)

![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)

![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)